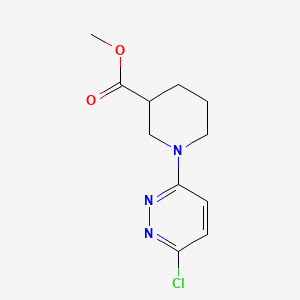

Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate” is a chemical compound with the CAS Number: 1208086-32-1 . It has a molecular weight of 255.7 . The IUPAC name for this compound is methyl 1-(6-chloro-3-pyridazinyl)-3-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate” is 1S/C11H14ClN3O2/c1-17-11(16)8-3-2-6-15(7-8)10-5-4-9(12)13-14-10/h4-5,8H,2-3,6-7H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

“Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate” has a molecular weight of 255.7 . The compound is stored at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Drug Development

Synthesis and Evaluation of Ligands for Receptors

Research on arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, highlights their role in improving potency and selectivity for D2-like receptors. This is crucial for developing antipsychotic agents, showcasing how structural modifications in compounds similar to Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate could influence drug design for neurological disorders (Sikazwe et al., 2009).

Development of Tuberculosis Treatments

The exploration of piperazine derivatives, like Macozinone (PBTZ169), for the treatment of tuberculosis (TB) provides an example of how structural analogs of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate could be pivotal in therapeutic applications. Macozinone targets the decaprenylphosphoryl ribose oxidase DprE1, essential for cell wall synthesis in Mycobacterium tuberculosis, indicating the potential for such compounds in antibiotic development (Makarov & Mikušová, 2020).

Biochemical Interactions and Pharmacology

Role in Cytochrome P450 Isoform Inhibition

The selectivity and potency of chemical inhibitors for cytochrome P450 isoforms are crucial for understanding drug metabolism and potential drug-drug interactions. Research on inhibitors, including structures related to Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, plays a vital role in deciphering specific CYP isoform involvement in drug metabolism, aiding in safer drug development (Khojasteh et al., 2011).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate" . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Propriétés

IUPAC Name |

methyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-3-2-6-15(7-8)10-5-4-9(12)13-14-10/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJUGBZUEMOBKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)C2=NN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)

![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)

![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)